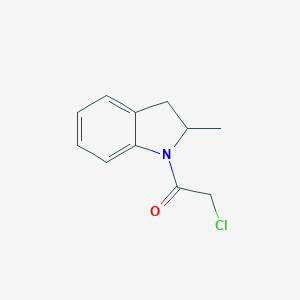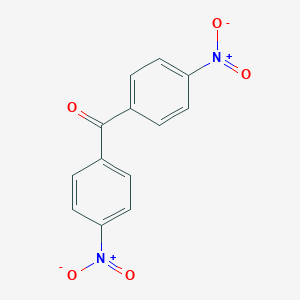
1-(Chloroacétyl)-2-méthylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-2-methylindoline is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloroacetyl)-2-methylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloroacetyl)-2-methylindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coloration Cellulaire Spécifique à l'Antigène
“1-(Chloroacétyl)-2-méthylindoline” peut être utilisée dans le domaine de la biologie cellulaire pour la coloration cellulaire spécifique à l'antigène . Les chercheurs ont mis au point une méthode d'amplification de fluorescence basée sur l'hydrolase à cette fin. Le groupe chloroacétyle du composé contribue à améliorer la rétention des substrats dans les cellules en supprimant la dissociation du substrat après la formation d'une liaison covalente avec les protéines intracellulaires .
Modification Chimique du Chitosane
Le chitosane est un matériau biologique possédant d'excellentes propriétés telles qu'une bonne biodégradabilité, une biocompatibilité et une affinité cellulaire . “this compound” pourrait potentiellement être utilisée pour modifier chimiquement le chitosane, améliorant ainsi sa solubilité et son activité biologique, ce qui élargirait son champ d'application .
Séparation et Rectification du Chlorure de Chloroacétyle du TiCl4
“this compound” pourrait être utilisée dans la séparation et la rectification du chlorure de chloroacétyle du tétrachlorure de titane (TiCl4) . TiCl4 est une matière première importante pour la production de dioxyde de titane (TiO2) et de titane métallique (Ti) .
Mécanisme D'action
Target of Action
Related compounds such as 1-(2-((aryl-4h-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones have been shown to demonstrate promising anticarcinogenic action against the triple-negative breast cancer (tnbc) cell line, mda-mb-231 . The EGFR receptor, a potential TNBC target, is used in docking simulations to identify pertinent binding interfaces of the synthesized molecules within the receptor’s active site .
Mode of Action
Related compounds have been shown to inhibit specific targets, such as the egfr receptor in tnbc . The interaction of these compounds with their targets leads to changes in the cellular processes, potentially inhibiting the proliferation of cancer cells .
Biochemical Pathways
Related compounds such as chloroacetanilides have been shown to inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, part of the gibberellin pathway . This inhibition can affect various downstream effects, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the bioavailability of 1-(Chloroacetyl)-2-methylindoline, but specific data for this compound is currently unavailable.
Result of Action
Related compounds have demonstrated promising anticarcinogenic action against the tnbc cell line, mda-mb-231 . This suggests that 1-(Chloroacetyl)-2-methylindoline may also have potential anticancer effects.
Propriétés
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKYKPCJPPTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408879 |
Source


|
| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-18-9 |
Source


|
| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)





![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
